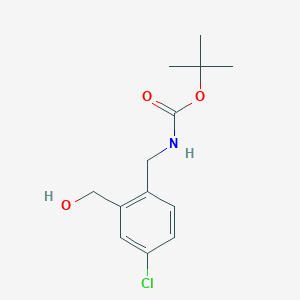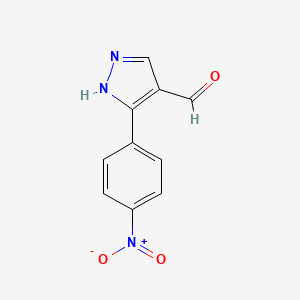
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H16BFO2 and its molecular weight is 222.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are utilized in various synthetic pathways due to their unique chemical properties. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives has been explored, demonstrating their inhibitory activity against serine proteases, including thrombin, without significant S–B or N–B coordination in both solid state and solution phases (Spencer et al., 2002). Moreover, novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, highlighting their potential in creating boron-containing stilbene derivatives for use in liquid crystal display (LCD) technology and as intermediates in synthesizing conjugated polyenes (Das et al., 2015).
Material Science and Polymer Chemistry
In the realm of material science, this compound derivatives are employed in the precision synthesis of polymers. For example, Suzuki-Miyaura coupling polymerization techniques have been used to synthesize polymers with narrow molecular weight distributions and high regioregularity, showcasing their application in creating advanced materials (Yokozawa et al., 2011).
Crystallography and Molecular Structure Analysis
The compound's derivatives also find applications in crystallography and molecular structure analysis. Studies involving single-crystal X-ray diffraction have provided insights into the molecular and crystal structures of these compounds, facilitating a deeper understanding of their chemical behavior and interactions (Huang et al., 2021).
Biological and Medical Research
While the primary focus is on the non-biological applications of this compound, its derivatives have been explored in the development of boron-containing compounds for potential therapeutic applications in neurodegenerative diseases. This highlights the compound's versatility in both material science and potential biomedical applications (Das et al., 2015).
Wirkmechanismus
Target of Action
It is known that organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The compound’s fluorophenyl group is likely involved in this reaction, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Organoboron compounds are known to play a role in various synthetic reactions, including the synthesis of pharmaceuticals and biologically active compounds . In these contexts, the compound could potentially influence a variety of biochemical pathways depending on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
Biochemische Analyse
Biochemical Properties
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it is commonly used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to form carbon-carbon bonds. The interaction between this compound and palladium catalysts is crucial for the transmetalation step, which is a key part of the coupling process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer research, boronic esters like this compound have been studied for their potential to inhibit proteasome activity, leading to apoptosis in cancer cells . This inhibition can disrupt cellular homeostasis and induce cell death, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical reactions. In the context of enzyme inhibition, this compound can interact with the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . Additionally, its fluorophenyl group can enhance binding affinity and specificity, contributing to its effectiveness in various biochemical applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for prolonged experimental use
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, highlighting the importance of understanding its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transport mechanisms. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, its localization to the nucleus or mitochondria can influence its interactions with nuclear or mitochondrial proteins, respectively
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXBJMVAFMMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478863 | |
| Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876062-39-4 | |
| Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)












